molecular formula C10H17NO4 B2536902 Dimethyl 2-pyrrolidin-1-ylbutanedioate CAS No. 62626-92-0

Dimethyl 2-pyrrolidin-1-ylbutanedioate

Cat. No. B2536902
CAS RN: 62626-92-0
M. Wt: 215.249
InChI Key: RJQDWVPQOJAKCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .


Molecular Structure Analysis

The molecular formula of DMBDB is C10H17NO4. The pyrrolidine ring in DMBDB is a five-membered nitrogen heterocycle . The structure of DMBDB is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring in DMBDB is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The reactions of pyrrolidine compounds proceed with a high degree of selectivity .


Physical And Chemical Properties Analysis

The molecular weight of DMBDB is 215.249. The pyrrolidine ring in DMBDB allows a greater chance of generating structural diversity .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including dimethyl 2-pyrrolidin-1-ylbutanedioate, serve as essential building blocks in drug development. Researchers explore their structural modifications to create novel pharmaceutical agents. The piperidine ring imparts stability and favorable pharmacokinetic properties to drug candidates. Scientists investigate various synthetic routes to access substituted piperidines, which can be further functionalized for specific therapeutic targets .

Spiropiperidines in Organic Synthesis

Spiropiperidines, a class of piperidine derivatives, find applications in organic synthesis. These compounds possess a unique spirocyclic structure, making them valuable intermediates for constructing complex molecules. Researchers use them in natural product synthesis, total synthesis of bioactive compounds, and the development of new methodologies .

Condensed Piperidines

Condensed piperidines refer to fused ring systems containing a piperidine moiety. Dimethyl 2-pyrrolidin-1-ylbutanedioate can participate in cyclization reactions to form condensed piperidines. These heterocyclic compounds have diverse applications, including as ligands in coordination chemistry, bioactive scaffolds, and materials science .

Piperidinones: Bioactive Compounds

Piperidinones, derivatives of piperidine, exhibit interesting biological activities. Researchers explore their potential as antiviral, antibacterial, and antitumor agents. Dimethyl 2-pyrrolidin-1-ylbutanedioate can serve as a precursor for synthesizing piperidinones with specific pharmacological properties .

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) provide efficient routes to access diverse chemical libraries. Dimethyl 2-pyrrolidin-1-ylbutanedioate can participate in MCRs, leading to the rapid assembly of complex molecules. Researchers use MCRs for drug discovery, combinatorial chemistry, and diversity-oriented synthesis .

Biological Evaluation and Drug Discovery

Scientists evaluate the biological activity of piperidine-containing compounds, including dimethyl 2-pyrrolidin-1-ylbutanedioate. They assess their interactions with biological targets, such as enzymes, receptors, and ion channels. This evaluation informs drug discovery efforts, aiming to identify potential therapeutic agents .

Mechanism of Action

The mechanism of action of DMBDB is not well understood. It is thought to involve dimethyl fumarate degradation to its active metabolite monomethyl fumarate (MMF) then MMF up-regulates the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway that is activated in response to oxidative stress .

Safety and Hazards

The safety data sheet for similar compounds indicates that they can be highly flammable and toxic if swallowed or inhaled . They can also cause skin irritation and serious eye damage .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

properties

IUPAC Name

dimethyl 2-pyrrolidin-1-ylbutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-14-9(12)7-8(10(13)15-2)11-5-3-4-6-11/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQDWVPQOJAKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-pyrrolidin-1-ylbutanedioate

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